N-(4-Chloro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(4-Chloro-2-methylphenyl)-5-methylisoxazole-4-carboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro-substituted phenyl ring and an isoxazole ring, which contribute to its distinct chemical behavior
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methylphenyl)-5-methylisoxazole-4-carboxamide typically involves the reaction of 4-chloro-2-methylaniline with appropriate reagents to form the desired product. One common method includes the cyclization of an intermediate compound, such as 4-chloro-2-methylphenyl isocyanate, under controlled conditions. The reaction conditions often involve the use of solvents like toluene or THF (tetrahydrofuran) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-methylphenyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
N-(4-Chloro-2-methylphenyl)-5-methylisoxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-methylphenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or modulate receptor activity, leading to various biochemical and physiological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylaniline
- 4-Chloro-2-methylphenyl isocyanate
- N-(4-Chloro-2-methylphenyl)-5-fluoro-2-hydroxybenzamide
Uniqueness
N-(4-Chloro-2-methylphenyl)-5-methylisoxazole-4-carboxamide stands out due to its unique combination of a chloro-substituted phenyl ring and an isoxazole ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
CAS No. |
61643-37-6 |
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Molecular Formula |
C12H11ClN2O2 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-5-9(13)3-4-11(7)15-12(16)10-6-14-17-8(10)2/h3-6H,1-2H3,(H,15,16) |
InChI Key |
XFDFBPGZMMFFGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=C(ON=C2)C |
Origin of Product |
United States |
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